Gemcitabine hydrochloride is a synthetic nucleoside analog belonging to the pyrimidine antimetabolite class of anticancer drugs. [] In scientific research, gemcitabine hydrochloride serves as a valuable tool for investigating cellular processes related to DNA replication and repair, apoptosis, and the development of novel drug delivery systems. [, , ]
Several synthetic routes for gemcitabine hydrochloride exist, with a common approach starting from 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methylsulfonate. [] This route involves condensation with cytosine, followed by deprotection, salt formation using hydrochloric acid, and crystallization in aqueous acetone. [] Another method utilizes 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate as the starting material, employing a five-step synthesis involving reduction, mesylation, condensation, deprotection, and purification. [] Different methods focus on optimizing yield, purity, and process efficiency. [, , ]
Gemcitabine hydrochloride has a molecular formula of C9H11F2N3O4·HCl and a molecular weight of 299.66. [] It is a difluorinated deoxycytidine analog with a fluorine atom replacing the hydroxyl group at the 2' position of the ribose sugar. [] This modification significantly impacts its biological activity, contributing to its efficacy as an anticancer agent. []
Gemcitabine hydrochloride exhibits stability in its solid form. [] In acidic solutions (0.1 N HCl) at 40°C, it undergoes deamination, producing its uridine analog. [] Notably, gemcitabine hydrochloride is prone to anomerization in basic solutions (0.1 N NaOH) at 40°C, forming the alpha-anomer. [] This reaction, unusual under basic conditions, has been confirmed through isolation and characterization of the alpha-anomer by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [] A proposed mechanism involves an acyclic intermediate. []
Gemcitabine hydrochloride acts as a prodrug, requiring intracellular phosphorylation to exert its anticancer activity. [, , ] It is converted to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. [, , ] dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis. [, , ] dFdCTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA, disrupting DNA replication and ultimately inducing apoptosis. [, , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6